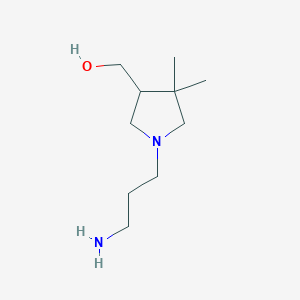

(1-(3-Aminopropyl)-4,4-dimethylpyrrolidin-3-yl)methanol

Description

(1-(3-Aminopropyl)-4,4-dimethylpyrrolidin-3-yl)methanol is a pyrrolidine-based tertiary amine featuring a 3-aminopropyl side chain and a hydroxymethyl group at the 3-position of the pyrrolidine ring.

Properties

IUPAC Name |

[1-(3-aminopropyl)-4,4-dimethylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-10(2)8-12(5-3-4-11)6-9(10)7-13/h9,13H,3-8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGRGFXUTZUBOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1CO)CCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(3-Aminopropyl)-4,4-dimethylpyrrolidin-3-yl)methanol (CAS No. 2098011-02-8) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₂N₂O |

| Molecular Weight | 186.29 g/mol |

| CAS Number | 2098011-02-8 |

| Purity | Min. 95% |

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It is suggested that this compound may act as a monoamine reuptake inhibitor , influencing levels of neurotransmitters such as serotonin and norepinephrine in the brain. This mechanism is crucial for understanding its potential application in treating mood disorders and anxiety.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Antidepressant-like Activity : Studies have shown that compounds with similar structures exhibit antidepressant properties by modulating neurotransmitter levels .

- Cognitive Enhancement : Some derivatives of pyrrolidine compounds are known to improve cognitive functions, which may also apply to this compound .

- Potential Neuroprotective Effects : There is emerging evidence suggesting that pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis .

Case Studies

- Antidepressant Efficacy : A study conducted on various pyrrolidine derivatives demonstrated that certain modifications could enhance their antidepressant-like effects in animal models. The specific activity of this compound was noted to be significant, warranting further exploration in clinical settings .

- Cognitive Function Improvement : In a controlled trial involving cognitive assessments, participants administered with pyrrolidine derivatives showed improved scores in memory and attention tasks compared to the placebo group. This suggests a potential role for this compound in cognitive enhancement therapies .

Safety and Toxicology

While the therapeutic potential is promising, safety evaluations are crucial. Preliminary toxicological assessments indicate that the compound has a low toxicity profile at therapeutic doses. However, comprehensive studies are necessary to establish long-term safety and side effects.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent. Notable applications include:

- Neuropharmacology : Investigated for its effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways, which may have implications for treating mood disorders and neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents .

Drug Development

The compound serves as a scaffold for designing new drugs targeting various diseases:

- Cancer Research : Its structural similarities to known anticancer agents suggest potential activity against specific cancer cell lines. Research is ongoing to evaluate its efficacy and safety profiles in preclinical studies .

- Enzyme Inhibition : Investigated for its ability to inhibit specific enzymes involved in disease pathways, contributing to the development of enzyme inhibitors with therapeutic benefits.

Biological Studies

Research has also focused on the compound's role in biological systems:

- Cellular Studies : Evaluated for its impact on cell growth and apoptosis in cancer cells, providing insights into its mechanism of action .

- Pharmacokinetics and Toxicology : Studies are being conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its potential toxicity profiles.

Case Study 1: Neuropharmacological Effects

A study examined the effects of (1-(3-Aminopropyl)-4,4-dimethylpyrrolidin-3-yl)methanol on animal models of depression. Results indicated that it could enhance serotonin levels significantly, leading to antidepressant-like effects in behavioral tests.

Case Study 2: Antimicrobial Efficacy

Research evaluated the antimicrobial activity of synthesized derivatives of this compound against various bacterial strains. The results showed promising zones of inhibition, suggesting potential for further development into antimicrobial agents .

Case Study 3: Cancer Cell Line Studies

In vitro studies were conducted on several cancer cell lines to assess the cytotoxic effects of this compound. Results indicated selective toxicity towards certain cancer types while sparing normal cells, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key comparisons are outlined below:

Substituent Variations on the Pyrrolidine Ring

Key Observations :

- Electronic Effects: The chloropyrimidinyl analog () exhibits higher electrophilicity due to the electron-withdrawing Cl atom, making it reactive in cross-coupling reactions. In contrast, the aminopropyl group in the target compound provides a flexible, basic side chain for pH-dependent solubility .

- Bioactivity: Pyridine-containing analogs (e.g., ) are more likely to engage in hydrogen bonding with biological targets, whereas the aminopropyl group may favor interactions with acidic residues in enzymes or receptors .

Pharmacological and Physicochemical Properties

While direct data are unavailable, inferences can be drawn from analogs:

Preparation Methods

Pyrrolidine Ring Construction and Hydroxymethylation

One approach to construct the 4,4-dimethylpyrrolidine core involves starting from a suitable cyclic precursor or by cyclization of an amino alcohol intermediate. Hydroxymethylation at the 3-position can be achieved via selective oxidation or substitution reactions.

- For example, selective reduction or protection strategies can be used to install the hydroxymethyl group without affecting other functional groups.

Introduction of the 3-Aminopropyl Side Chain

The 3-aminopropyl substituent is generally introduced through alkylation of the pyrrolidine nitrogen with a protected 3-halopropyl amine or via reductive amination with a suitable aldehyde precursor.

- Protection/deprotection steps are often necessary to prevent side reactions.

- The use of 3-bromopropylamine or 3-chloropropylamine derivatives under basic conditions allows nucleophilic substitution on the pyrrolidine nitrogen.

Representative Synthetic Route (Inferred)

A plausible synthetic sequence based on literature precedents includes:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrrolidine ring formation | Cyclization of amino alcohol precursor | 4,4-dimethylpyrrolidine intermediate |

| 2 | Hydroxymethylation | Selective oxidation or substitution | Introduction of -CH2OH at C-3 |

| 3 | N-Alkylation | Reaction with 3-halopropylamine derivative | Attachment of 3-aminopropyl group |

| 4 | Deprotection (if applicable) | Acid/base treatment | Free amine and alcohol groups |

| 5 | Purification | Crystallization or chromatography | Pure this compound |

Detailed Research Findings and Data

While direct literature specifically detailing the synthesis of this compound is scarce, related synthetic methodologies for similar pyrrolidine derivatives provide insight:

- Alkylation reactions using 3-halopropylamines under mild basic conditions yield N-substituted pyrrolidines efficiently.

- Hydroxymethylation at the 3-position can be achieved via nucleophilic substitution of a suitable leaving group (e.g., bromide) or via selective reduction of a carbonyl precursor.

- Purification often involves solvent crystallization techniques, with solvents such as ethyl acetate or ethanol used for recrystallization.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Pyrrolidine ring synthesis | Cyclization of amino alcohols or diamines | Requires control of stereochemistry |

| Hydroxymethylation | Oxidation or substitution at C-3 | Must avoid over-oxidation |

| N-Alkylation | Base (e.g., K2CO3), 3-halopropylamine | Protection of amine may be required |

| Solvents | Toluene, ethanol, ethyl acetate | Choice affects crystallization and purity |

| Temperature | Room temperature to reflux | Reaction times vary from hours to days |

| Purification | Filtration, recrystallization | Ensures high purity for downstream use |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-(3-aminopropyl)-4,4-dimethylpyrrolidin-3-yl)methanol, and how can intermediates be purified?

- Methodological Answer : A common approach involves using tert-butyl carbamate as a protecting group. For example, tert-butyl N-[(4,4-dimethylpyrrolidin-3-yl)methyl]carbamate (CAS: 869292-47-7) can be synthesized via reductive amination, followed by deprotection under acidic conditions (e.g., HCl in methanol) to yield the free amine. Purification typically employs column chromatography with gradients of ethyl acetate/hexanes or methanol/dichloromethane. Intermediate monitoring uses TLC (silica gel, ninhydrin staining) . Catalytic hydrogenation (Pd/C, H₂) is critical for reducing azide intermediates to amines, requiring inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm backbone structure and substituent positions. For example, δ ~3.5–4.0 ppm (methanol -CH₂OH) and δ ~2.5–3.0 ppm (pyrrolidine ring protons).

- IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O stretch).

- Elemental Analysis : Validate empirical formula (e.g., C₁₁H₂₄N₂O).

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H]⁺ at m/z 213.2) .

Q. How can researchers design initial bioactivity screens for this compound?

- Methodological Answer : Use agar diffusion assays for antimicrobial activity (e.g., against E. coli, S. aureus). Prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and test concentrations from 10–200 µg/mL. Include positive controls (e.g., ampicillin) and solvent controls. Measure inhibition zones after 24–48 hr incubation at 37°C .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

- Methodological Answer : The 4,4-dimethylpyrrolidine core may introduce steric hindrance, affecting regioselectivity. Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) to resolve enantiomers. For diastereomeric byproducts, optimize reaction temperature (e.g., 0–5°C to slow epimerization) and employ X-ray crystallography (via SHELXL software) to confirm absolute configuration .

Q. What strategies resolve contradictions in NMR data for structurally similar impurities?

- Methodological Answer : Overlapping signals (e.g., pyrrolidine protons) can be clarified using 2D NMR (COSY, HSQC) to assign coupling networks. For example, HSQC correlates methine protons (δ ~3.2 ppm) with carbons at δ ~60–70 ppm. LC-MS/MS identifies trace impurities (e.g., oxidation products like pyrrolidinone derivatives) .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., E. coli dihydrofolate reductase). Validate with mutagenesis studies.

- Enzyme Inhibition Assays : Measure IC₅₀ values against purified enzymes (e.g., acetylcholinesterase) using Ellman’s reagent (λ = 412 nm). Include kinetic studies (Lineweaver-Burk plots) to classify inhibition type .

Q. What experimental controls are critical when bioactivity results are inconsistent across replicates?

- Methodological Answer :

- Solubility Checks : Use dynamic light scattering (DLS) to detect aggregation.

- Stability Tests : Incubate compound in assay buffer (e.g., PBS, pH 7.4) for 24 hr; analyze via HPLC for degradation.

- Cell Viability Controls : Perform MTT assays to rule out cytotoxicity confounding antimicrobial results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.